2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(2H-1,3-Benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The 1,3,4-oxadiazole core is a five-membered aromatic heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability in drug candidates . Characterization typically employs IR, NMR, and mass spectrometry, with key spectral markers including C–S stretching vibrations (~621 cm⁻¹ in similar structures) and aromatic C–H resonances in NMR .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-5-3-12(4-6-13)17-20-21-18(26-17)19-16(22)9-11-2-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAVKARWKHNSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the oxadiazole ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the oxadiazole ring through an acetamide linkage, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, often using strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with cellular targets such as DNA and proteins. The benzo[d][1,3]dioxole moiety can intercalate into DNA, disrupting its function and leading to cell death. The oxadiazole ring can interact with enzymes, inhibiting their activity and affecting cellular metabolism .
Comparison with Similar Compounds
2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)thio)-N-(4-Methoxyphenyl)Acetamide (2b)
- Key Differences : Replaces the 1,3-benzodioxole group with a benzofuran ring.
- Biological Activity : Exhibits antimicrobial activity due to the benzofuran moiety’s planar structure, enhancing membrane penetration .
- Spectral Data : IR shows C–S stretching at 621 cm⁻¹, similar to the target compound’s expected profile .
N-(4-Chlorophenyl)-2-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)thio)Acetamide (14a)
2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide (4)
- Key Differences : Features a pyrazin-2-yl group instead of 4-methoxyphenyl.
- Spectral Data : IR confirms S-alkylation by absence of C–S thione bands (~1384 cm⁻¹) .
Heterocyclic Core Variations
(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Acetate
- Key Differences : Uses a 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole.
- Synthesis : Involves Cs₂CO₃-mediated coupling in DMF, differing from S-alkylation routes .
Substituent Effects on Physicochemical Properties
- Methoxy vs. Chloro : Methoxy groups improve solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways. Chloro substituents enhance lipophilicity and electrophilicity .
- Benzodioxole vs. Benzofuran : Benzodioxole’s methylenedioxy group offers rigidity, while benzofuran’s fused ring system enhances π-π stacking .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic derivative that belongs to the class of oxadiazole compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.35 g/mol. The structure features a benzodioxole moiety and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O5 |
| Molecular Weight | 357.35 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 70.12 Ų |
| Hydrogen Bond Acceptors | 6 |
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. In vitro assays reveal that This compound effectively inhibits cell proliferation in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent growth inhibition.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Topoisomerases : It has been reported that oxadiazole derivatives can inhibit topoisomerase I and II enzymes, crucial for DNA replication and transcription.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
In addition to anticancer properties, preliminary tests indicate that the compound exhibits antimicrobial activity against a range of pathogens:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be between 50 to 100 µg/mL.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Antitumor Effects :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
